molecular formula C4H7NO3 B130545 methyl (2Z)-2-hydroxyiminopropanoate CAS No. 146917-98-8

methyl (2Z)-2-hydroxyiminopropanoate

Cat. No. B130545
M. Wt: 117.1 g/mol
InChI Key: GXUGQCNCLMAZCH-HYXAFXHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (2Z)-2-hydroxyiminopropanoate, also known as MHI, is a chemical compound that has gained significant attention in scientific research due to its diverse applications in various fields. MHI is a versatile molecule that can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. In

Scientific Research Applications

Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several scientific research applications, including its use as a reagent in the synthesis of various compounds, such as β-lactams and β-hydroxy-α-amino acids. methyl (2Z)-2-hydroxyiminopropanoate has also been used as a building block in the synthesis of cyclic peptides and as a ligand in the preparation of metal complexes. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antimicrobial properties and has been used as an antibacterial and antifungal agent.

Mechanism Of Action

The mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate is not fully understood. However, it is believed that methyl (2Z)-2-hydroxyiminopropanoate exerts its effects by inhibiting the activity of enzymes, such as aminotransferases and aldolases, which are involved in various metabolic pathways. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the growth of bacteria and fungi by disrupting the integrity of their cell walls.

Biochemical And Physiological Effects

Methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been shown to inhibit the activity of enzymes involved in the biosynthesis of amino acids, such as serine and glycine. methyl (2Z)-2-hydroxyiminopropanoate has also been shown to inhibit the activity of enzymes involved in the glycolytic pathway, such as aldolases and enolases. In addition, methyl (2Z)-2-hydroxyiminopropanoate has been shown to possess antioxidant properties and has been used as a scavenger of reactive oxygen species.

Advantages And Limitations For Lab Experiments

Methyl (2Z)-2-hydroxyiminopropanoate possesses several advantages and limitations for lab experiments. One advantage of methyl (2Z)-2-hydroxyiminopropanoate is its versatility, as it can be synthesized using different methods and can be used as a building block in the synthesis of various compounds. Another advantage of methyl (2Z)-2-hydroxyiminopropanoate is its antimicrobial properties, which make it a useful reagent in microbiology research. However, one limitation of methyl (2Z)-2-hydroxyiminopropanoate is its instability in solution, which can lead to the formation of impurities and affect the reproducibility of experiments.

Future Directions

There are several future directions for research on methyl (2Z)-2-hydroxyiminopropanoate. One direction is to explore the potential of methyl (2Z)-2-hydroxyiminopropanoate as a therapeutic agent for the treatment of bacterial and fungal infections. Another direction is to investigate the mechanism of action of methyl (2Z)-2-hydroxyiminopropanoate in more detail to better understand its effects on metabolic pathways. Furthermore, the synthesis of methyl (2Z)-2-hydroxyiminopropanoate derivatives with improved stability and activity could lead to the development of new compounds with diverse applications in various fields.
Conclusion:
In conclusion, Methyl (2Z)-2-hydroxyiminopropanoate is a versatile molecule that has gained significant attention in scientific research due to its diverse applications in various fields. methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods and has been shown to possess several biochemical and physiological effects. methyl (2Z)-2-hydroxyiminopropanoate has been used as a reagent in the synthesis of various compounds, as a building block in the synthesis of cyclic peptides, and as a ligand in the preparation of metal complexes. The antimicrobial properties of methyl (2Z)-2-hydroxyiminopropanoate make it a useful reagent in microbiology research, and the investigation of methyl (2Z)-2-hydroxyiminopropanoate derivatives could lead to the development of new compounds with diverse applications.

Synthesis Methods

Methyl (2Z)-2-hydroxyiminopropanoate can be synthesized using different methods, including the reaction of methyl glyoxalate with hydroxylamine hydrochloride or the reaction of methyl pyruvate with hydroxylamine hydrochloride. In both methods, the reaction proceeds in the presence of a base catalyst, such as sodium hydroxide or potassium carbonate, to yield methyl (2Z)-2-hydroxyiminopropanoate. The purity of the synthesized methyl (2Z)-2-hydroxyiminopropanoate can be improved using column chromatography or recrystallization.

properties

CAS RN

146917-98-8

Product Name

methyl (2Z)-2-hydroxyiminopropanoate

Molecular Formula

C4H7NO3

Molecular Weight

117.1 g/mol

IUPAC Name

methyl (2Z)-2-hydroxyiminopropanoate

InChI

InChI=1S/C4H7NO3/c1-3(5-7)4(6)8-2/h7H,1-2H3/b5-3-

InChI Key

GXUGQCNCLMAZCH-HYXAFXHYSA-N

Isomeric SMILES

C/C(=N/O)/C(=O)OC

SMILES

CC(=NO)C(=O)OC

Canonical SMILES

CC(=NO)C(=O)OC

Origin of Product

United States

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